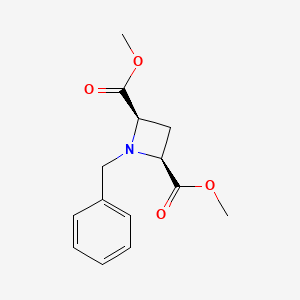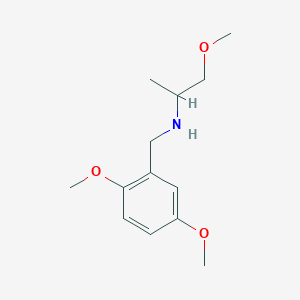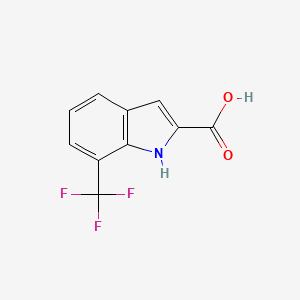
7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
The compound 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid, while not directly studied in the provided papers, is related to a class of compounds that have been explored for their biological activity and physicochemical properties. The papers provided discuss compounds with similar structural motifs, such as the trifluoromethyl group and the indole ring, which are key features in the compound of interest.
Synthesis Analysis
The synthesis of compounds related to this compound involves the introduction of a trifluoromethyl group and the formation of a heterocycle. For instance, the synthesis of 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids includes the addition of a substituted phenyl group through a urethane or urea linkage . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with an indole ring, such as indole-3-carboxylic acid, has been characterized by crystallography, revealing the presence of hydrogen-bonded cyclic carboxylic acid dimers and peripheral intermolecular hydrogen bonds . These structural features are important as they can influence the compound's biological activity and solubility. The presence of a trifluoromethyl group, as seen in the related compounds, is known to confer certain physicochemical properties that could be relevant to this compound as well.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of this compound. However, the chemical reactivity of similar compounds can be inferred. For example, the synthesis of a novel organic salt involving an indole derivative demonstrates the potential for Lewis acid-base reactions . This suggests that this compound could also participate in such reactions, given the presence of reactive functional groups like the carboxylic acid moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, indicating that the introduction of a trifluoromethyl group can enhance biological activity and improve physicochemical properties such as stability to light and solubility in aqueous solutions . While the exact properties of this compound are not provided, it is reasonable to extrapolate that it may exhibit similar characteristics due to the presence of the trifluoromethyl group and the indole core structure.
Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid and its derivatives are pivotal in synthesizing biologically active molecules. Using modern organometallic methods, regioisomerically pure trifluoromethyl-substituted aromatic and heteroaromatic aldehydes and carboxylic acids have been prepared. These compounds are valuable building blocks in the creation of various biologically active substances (Leconte & Ruzziconi, 2002).
Mannich Reaction Synthesis
The Mannich reaction has been employed to synthesize several 2-trifluoromethyl derivatives of biologically active indoles. This includes compounds like tryptamine, indole-3-acetic acid, oxypertine, and tryptophan, starting from 2-trifluoromethylindoles. Such syntheses showcase the chemical versatility and potential of trifluoromethylated indole derivatives (Miyashita et al., 1997).
Microwave-Assisted Synthesis
1-acetyl-1H-indol-3-yl acetate and its derivatives, including those with trifluoromethyl groups, have been synthesized efficiently through microwave-assisted cyclisation and decarboxylation processes. This method represents a rapid and efficient way to create various indole derivatives, including those substituted with trifluoromethyl groups (Parshotam et al., 2016).
Electrophilic S-Trifluoromethylation
Trifluoromethyl groups have been selectively attached to the S-atom of cysteine side chains in α- and β-peptides using electrophilic trifluoromethylating agents. This selective trifluoromethylation process, including possible modification of the indole ring in tryptophan residues, highlights the significance of trifluoromethylation in medicinal chemistry (Capone et al., 2008).
Structural Studies and Crystallography
Trifluoromethylated indole derivatives have been used in the study of crystal structures and hydrogen bonding. The molecular structure of these compounds has been extensively characterized using techniques such as NMR, IR, and X-ray diffraction, providing valuable insights into their molecular geometry and interactions (Mphahlele, 2018).
Mécanisme D'action
Target of Action
It’s known that many trifluoromethyl-containing compounds are used in various drugs . These compounds often target specific enzymes or receptors in the body, altering their function to achieve a therapeutic effect .
Mode of Action
It’s known that trifluoromethyl groups in other compounds can suppress certain biological activities . For instance, they can inhibit feeding and movement in aphids . The trifluoromethyl group’s presence often enhances the metabolic stability, lipophilicity, and potency of drugs .
Biochemical Pathways
It’s known that the trifluoromethyl group can affect various biochemical pathways when incorporated into different drugs . For example, it can lead to the accumulation of certain metabolites .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of the compound.
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
It’s known that trifluoromethyl-containing compounds are generally stable and resistant to degradation in the environment . This stability could potentially influence the compound’s action and efficacy.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISPPXUYIZNQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405627 | |
| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883541-39-7, 172216-98-7 | |
| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






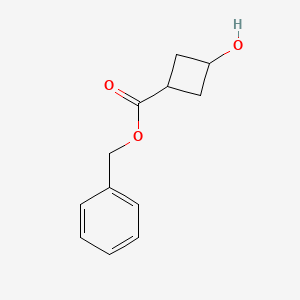
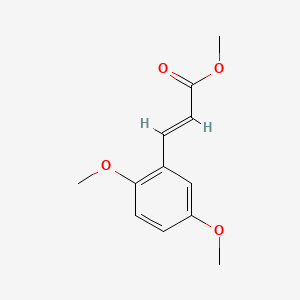
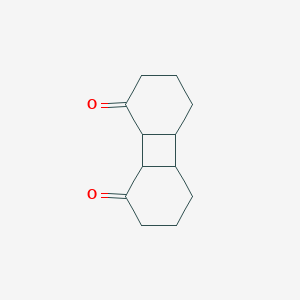
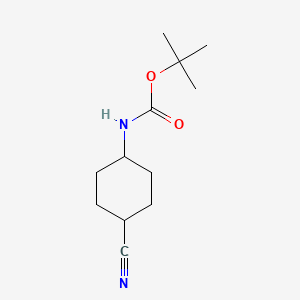
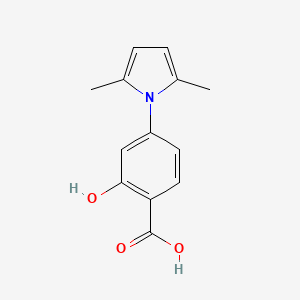
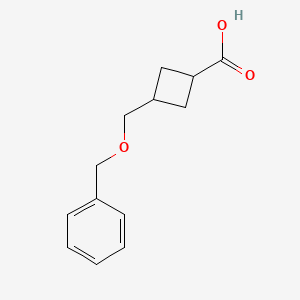
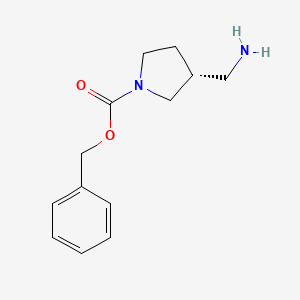
![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)
